molecular formula C14H15N3O4 B7580729 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid

2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid

Cat. No. B7580729
M. Wt: 289.29 g/mol
InChI Key: PFWWFWWZXBIKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe drug candidate. 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been found to bind to proteins and peptides, which may enhance its drug delivery properties. Additionally, 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been used as a building block for the synthesis of functionalized polymers and dendrimers, which have potential applications in material science.

Advantages and Limitations for Lab Experiments

2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects. Additionally, the synthesis of 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid requires the use of coupling agents, which may limit its scalability.

Future Directions

There are several future directions for research on 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid, including its potential as a drug candidate for the treatment of inflammatory disorders, its drug delivery properties, and its applications in material science. Further research is needed to elucidate its mechanism of action and to optimize its synthesis method for scalability. Additionally, the potential for 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid to interact with other proteins and peptides should be investigated to better understand its drug delivery properties. Overall, 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has significant potential for various applications, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been achieved using different methods, including the reaction of 3-(3-aminophenyl)propanoic acid with 3-methyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 3-(3-aminophenyl)propanoic acid with 3-methyl-1,2,4-oxadiazol-5-carboxylic acid hydrazide in the presence of a coupling agent. These methods have been optimized to achieve high yields and purity of 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid.

Scientific Research Applications

2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders. 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has also been studied for its potential as a drug delivery system due to its ability to bind to proteins and peptides. In material science, 2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid has been used as a building block for the synthesis of functionalized polymers and dendrimers.

properties

IUPAC Name

2-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-15-13(21-17-9)6-5-12(18)16-11-4-2-3-10(7-11)8-14(19)20/h2-4,7H,5-6,8H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWFWWZXBIKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCC(=O)NC2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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